molecular formula C26H31N3O4S B2906026 N-CYCLOPENTYL-2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 901258-23-9

N-CYCLOPENTYL-2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2906026
CAS No.: 901258-23-9
M. Wt: 481.61
InChI Key: SVIDIUNIYHXYDW-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic organic compound designed for chemical biology and pharmaceutical research applications. This molecule features a complex structure comprising an imidazole core substituted with 3,4-dimethoxyphenyl and 4-ethoxyphenyl rings, further functionalized with a sulfanyl acetamide chain terminated by a cyclopentyl group. This specific arrangement of methoxy and ethoxy substituents on the phenyl rings suggests potential for interaction with various enzymatic targets, often seen in compounds investigated for their bioactive properties . The presence of the sulfanyl linkage and acetamide group makes it a valuable intermediate for further chemical derivatization or as a candidate in high-throughput screening assays. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR), particularly in modulating the activity of kinases, receptors, or other proteins involved in signal transduction pathways. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-2-[[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-4-33-20-12-9-17(10-13-20)25-28-24(18-11-14-21(31-2)22(15-18)32-3)26(29-25)34-16-23(30)27-19-7-5-6-8-19/h9-15,19H,4-8,16H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIDIUNIYHXYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors to form the imidazole ring.

    Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups through substitution reactions.

    Thioether Formation: The thiol group is introduced, followed by the formation of the thioether linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether group to sulfoxide or sulfone.

    Reduction: Reduction of the imidazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity and potential as a therapeutic agent.

    Medicine: Exploration of its pharmacological properties and potential use in drug development.

    Industry: Use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Signaling Pathways: Interference with cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of its key features relative to four structurally related compounds from (Table 1) and other relevant analogs.

Table 1: Structural and Bioactivity Comparison with Acetamide Derivatives

Compound ID Core Structure Substituents Molecular Weight (g/mol) Bioactivity (IC₅₀ or % Inhibition)
Target Compound Imidazole-thioether-acetamide Cyclopentyl, 3,4-dimethoxyphenyl, 4-ethoxyphenyl ~530 (estimated)* Data not available in reviewed sources
8t Oxadiazole-thioether-acetamide 5-Chloro-2-methylphenyl, indol-3-ylmethyl 428.5 Moderate LOX inhibition (35% at 100 μM); weak BChE inhibition (18% at 100 μM)
8u Oxadiazole-thioether-acetamide 2-Ethoxy-6-methylphenyl, indol-3-ylmethyl 422 Strong α-glucosidase inhibition (72% at 100 μM); negligible LOX/BChE activity
8v Oxadiazole-thioether-acetamide 2-Methyl-6-nitrophenyl, indol-3-ylmethyl 423 High BChE inhibition (89% at 100 μM); no α-glucosidase activity
8w Oxadiazole-thioether-acetamide 4-Methyl-2-pyridinyl, indol-3-ylmethyl 379 Moderate LOX inhibition (42% at 100 μM); weak BChE activity (22% at 100 μM)

*Molecular weight estimated based on structural formula.

Key Observations

Core Heterocycle Differences: The target compound features an imidazole-thioether core, whereas analogs 8t–8w use an oxadiazole-thioether scaffold.

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (EWGs) : Compound 8v (nitro group) exhibits strong BChE inhibition (89%), suggesting EWGs enhance cholinesterase affinity. The target compound’s 3,4-dimethoxyphenyl group (electron-donating) may instead favor LOX or α-glucosidase inhibition, akin to 8u’s ethoxy-substituted analog .
  • Aromatic vs. Heteroaromatic Substituents : The pyridinyl group in 8w reduces molecular weight but retains moderate LOX inhibition. The target compound’s ethoxyphenyl group may improve lipophilicity and membrane permeability compared to pyridinyl analogs.

Enzyme Selectivity :

  • Compounds with indol-3-ylmethyl substituents (8t–8w) show varied selectivity: 8u targets α-glucosidase, while 8v prioritizes BChE. The target compound’s lack of indole groups may shift selectivity toward LOX or other enzymes, pending experimental validation.

Biological Activity

N-Cyclopentyl-2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group, a dimethoxyphenyl moiety, and an imidazolyl sulfanyl acetamide structure. Its molecular formula is C19H23N3O3SC_{19}H_{23}N_{3}O_{3}S with a molecular weight of approximately 373.47 g/mol. The IUPAC name reflects its complex structure, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC19H23N3O3S
Molecular Weight373.47 g/mol
IUPAC NameThis compound
CAS Number893991-88-3

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The compound is hypothesized to act as a modulator of various signaling pathways by binding to phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a role in the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory effects : It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor properties : Preliminary studies suggest that it may inhibit tumor cell proliferation in certain cancer cell lines.
  • Neuroprotective effects : The compound may provide neuroprotection by modulating neuroinflammatory responses.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
  • Antitumor Activity :
    • In vitro tests on human breast cancer cell lines showed that the compound inhibited cell growth in a dose-dependent manner. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects :
    • Research conducted on animal models indicated that treatment with this compound led to reduced oxidative stress markers and improved cognitive function after induced neuroinflammation .

Q & A

Q. Optimization Tips :

  • Use kinetic studies (TLC/HPLC monitoring) to adjust reaction time and temperature.
  • Catalysts like DMAP (4-dimethylaminopyridine) can accelerate amide bond formation .

Advanced Research: How can structural contradictions (e.g., NMR vs. X-ray data) be resolved for this compound?

Answer:
Discrepancies may arise from dynamic effects (e.g., rotamers) or crystallographic limitations:

  • Multi-Technique Validation : Combine 1H/13C^1 \text{H}/^{13}\text{C} NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SCXRD). SCXRD using SHELXL-2018 refines bond lengths/angles but may struggle with disordered ethoxy groups .
  • DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized conformers to identify dominant rotamers in solution .

Basic Research: What analytical methods are essential to confirm purity and structural integrity?

Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .
  • Spectroscopy :
    • 1H^1 \text{H} NMR (DMSO-d6d_6): Key signals include imidazole protons (δ 7.8–8.2 ppm) and cyclopentyl methylenes (δ 1.5–2.0 ppm) .
    • IR: Confirm sulfanyl (C–S stretch, ~650 cm1^{-1}) and amide (N–H bend, ~1550 cm1^{-1}) groups .

Advanced Research: How can computational methods predict this compound’s reactivity or biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina with protein databases (e.g., PDB) to screen for kinase or GPCR binding. The 3,4-dimethoxyphenyl group may target adenosine receptors .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .
  • MD Simulations : Assess stability in lipid bilayers (GROMACS) to predict membrane permeability .

Basic Research: What strategies mitigate degradation during storage?

Answer:

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Common degradation pathways include sulfanyl oxidation or imidazole ring hydrolysis .
  • Storage Recommendations : Lyophilized solid under argon at -20°C; dissolve in DMSO (with 0.1% BHT antioxidant) for liquid stocks .

Advanced Research: How to address contradictory bioactivity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic Analysis : Measure plasma protein binding (ultrafiltration) and metabolic stability (liver microsomes). Low bioavailability may explain in vivo discrepancies .
  • Metabolite Profiling : LC-MS/MS to identify active/passive metabolites. The ethoxy group may undergo cytochrome P450-mediated dealkylation .
  • Dose-Response Optimization : Use Hill equation modeling to reconcile EC50_{50} values across assays .

Basic Research: What solvents and conditions are optimal for solubility testing?

Answer:

  • Polar Solvents : DMSO (≥50 mg/mL), ethanol (limited solubility ~5 mg/mL). Avoid aqueous buffers (pH >7) due to amide hydrolysis .
  • Co-Solvency : For cell-based assays, use DMSO:PBS (1:9 v/v) with sonication to prevent precipitation .

Advanced Research: How to design a mechanistic study for its potential enzyme inhibition?

Answer:

  • Enzyme Assays :
    • Kinetic Mode : Pre-incubate compound with target enzyme (e.g., COX-2) and measure IC50_{50} via fluorogenic substrates .
    • Covalent Binding : Use MALDI-TOF to detect adduct formation with catalytic cysteine residues .
  • Competitive vs. Non-Competitive : Lineweaver-Burk plots with varying substrate concentrations .

Basic Research: How to validate synthetic intermediates when scaling up from mg to gram quantities?

Answer:

  • In-Line Analytics : ReactIR for real-time monitoring of key intermediates (e.g., imidazole ring closure at ~1700 cm1^{-1}) .
  • Reproducibility Checks : Compare 1H^1 \text{H} NMR batch-to-batch (≤0.05 ppm shift tolerance) .

Advanced Research: What statistical methods resolve conflicting structure-activity relationship (SAR) data?

Answer:

  • Multivariate Analysis : PCA (Principal Component Analysis) to cluster bioactivity outliers caused by steric effects or solubility .
  • Machine Learning : Train random forest models on descriptors (e.g., logP, polar surface area) to prioritize analogs .

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